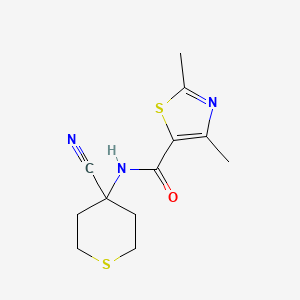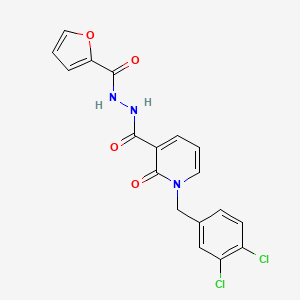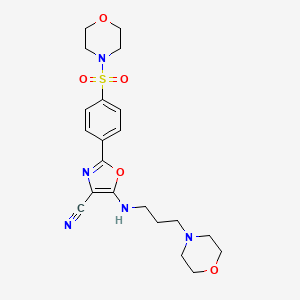![molecular formula C29H25N3O2S B2409260 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 895651-38-4](/img/structure/B2409260.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone is a complex organic molecule that brings together elements of quinolines, chromenes, and pyrimidines into a single structure. This fusion of distinct chemical classes hints at its potential versatility and utility in a range of scientific fields.
準備方法
Synthetic routes and reaction conditions: The synthesis of this compound typically begins with the formation of the chromeno[2,3-d]pyrimidin-4-yl intermediate, followed by the incorporation of the p-tolyl group
Industrial production methods: Scaling up for industrial production would require optimization of each step for cost-effectiveness, yield, and safety. Techniques such as continuous flow chemistry might be employed to improve efficiency, while ensuring consistency and quality in larger batches.
化学反応の分析
Types of reactions: This compound undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might use reagents like lithium aluminium hydride.
Substitution: : The compound is susceptible to electrophilic and nucleophilic substitution reactions.
Common reagents and conditions: Common reagents include halides for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminium hydride for reduction.
Major products: The products of these reactions depend on the conditions and reagents used, but typically include modified quinolines, altered chromeno structures, and various derivatives containing the thioethanone group.
科学的研究の応用
The compound has a range of applications across different scientific disciplines:
Chemistry: : Used as a versatile intermediate in the synthesis of more complex molecules.
Biology: : Potential use in probing biological pathways due to its unique structure and reactivity.
Medicine: : Investigation as a candidate for drug development, given its multi-ring structure that could interact with various biological targets.
Industry: : Utilized in the development of new materials or as a catalyst in specific reactions.
作用機序
The compound operates through several mechanisms depending on its application:
Molecular targets: : It interacts with enzymes and receptors due to its ability to mimic or inhibit natural substrates or signaling molecules.
Pathways involved: : Its effects are mediated through pathways related to oxidative stress, enzymatic inhibition, or receptor binding, contributing to its potential therapeutic effects.
類似化合物との比較
Comparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone with similar compounds:
Similar compounds: : Other molecules featuring the quinolin or chromeno pyrimidin structure, such as 1-(quinolin-4-yl)-2-(2-phenyl-chromen-4-yl)ethanone , exhibit overlapping chemical reactivity.
Uniqueness: : This compound’s uniqueness lies in its specific substitution pattern and the fusion of multiple distinct rings, providing a diverse range of reactive sites and potential biological activities.
There you go—a full exploration into this multifaceted compound. Anything else you want to delve into?
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c1-19-12-14-21(15-13-19)27-30-28-23(17-22-8-3-5-11-25(22)34-28)29(31-27)35-18-26(33)32-16-6-9-20-7-2-4-10-24(20)32/h2-5,7-8,10-15H,6,9,16-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOXVCALNXQEBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)

![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409180.png)



![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)
![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2409189.png)
![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)
![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)
![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)


